5-aminohexanoic acid vs 6-aminohexanoic acid structure
5-aminohexanoic acid vs 6-aminohexanoic acid structure
This guide provides a rigorous technical analysis comparing 5-aminohexanoic acid (5-AHA) and 6-aminohexanoic acid (6-AHA) . While they share the same molecular formula (
Executive Technical Summary
The distinction between these two molecules is not merely semantic; it is a question of molecular recognition .
-
6-AHA (
-aminocaproic acid): A linear, achiral molecule that perfectly mimics the side chain of Lysine. This allows it to act as a potent antifibrinolytic drug by blocking the Kringle domains of plasminogen. -
5-AHA (
-aminohexanoic acid): A branched isomer containing a chiral center at C5. Its steric bulk prevents it from fitting into the lysine-binding pockets that 6-AHA targets, rendering it pharmacologically distinct and more relevant as a building block for peptidomimetics ( -peptides) and specialized polymers.
Part 1: Structural & Physicochemical Divergence
The defining difference is the position of the amine group relative to the carboxyl terminus.[1] This shift introduces chirality in 5-AHA, a property absent in 6-AHA.
Comparative Data Matrix
| Feature | 6-Aminohexanoic Acid (6-AHA) | 5-Aminohexanoic Acid (5-AHA) |
| IUPAC Name | 6-aminohexanoic acid | 5-aminohexanoic acid |
| Common Name | ||
| Structure Type | Linear, Achiral | Branched (Methyl group at C5), Chiral |
| Stereoisomers | None (1 form) | Two Enantiomers ( |
| pKa (COOH) | ~4.43 | ~4.3 (Predicted via inductive effect) |
| pKa ( | ~10.75 | ~10.5 (Slightly lower due to proximity) |
| Solubility | High (Water), Insol. (Ethanol) | High (Water), Moderate (Ethanol) |
| Primary Role | Antifibrinolytic Drug / Nylon-6 Precursor | Metabolic Intermediate / Chiral Synthon |
Structural Visualization
The following diagram illustrates the carbon backbone shift and the resulting stereochemical implications.
Figure 1: Structural topology comparing the linear chain of 6-AHA vs. the chiral branching of 5-AHA.
Part 2: Pharmacological Mechanism (The "Lock and Key" Failure)
The clinical utility of 6-AHA (Amicar) relies entirely on its ability to mimic the amino acid Lysine .
The 6-AHA Mechanism (Success)
Plasminogen contains "Kringle domains" which have specific Lysine-Binding Sites (LBS).[2][3] These sites normally bind to lysine residues on fibrin clots, allowing plasmin to dissolve the clot.[4]
-
Mimicry: 6-AHA has the exact distance between the carboxyl and amine groups (~7 Å) as the side chain of lysine.
-
Action: It enters the LBS, binds reversibly, and blocks plasminogen from docking onto fibrin.[3]
-
Result: Fibrinolysis is inhibited; the clot remains stable.[4][5]
The 5-AHA Mechanism (Failure/Divergence)
5-AHA fails as a potent antifibrinolytic due to steric hindrance .
-
Shortened Chain: The distance between the charge centers is reduced by one carbon bond length.
-
Methyl Interference: The methyl group at C5 (the "tail" of the chain) creates steric clash within the narrow binding pocket of the Kringle domain.
-
Metabolic Fate: Instead of acting as a drug, 5-AHA is often processed via transaminases into 5-oxohexanoic acid or channeled into beta-oxidation-like pathways.
Figure 2: Pharmacophore mapping showing why 6-AHA works as a drug while 5-AHA does not.
Part 3: Synthetic Pathways & Experimental Protocols
Protocol A: Biocatalytic Synthesis of 5-AHA (Chiral)
Unlike 6-AHA, which is produced industrially by the acid hydrolysis of caprolactam, 5-AHA requires stereoselective synthesis. The modern standard is
Objective: Synthesize chiral 5-AHA from 5-oxohexanoic acid or 2-methylcyclopentanone.
Reagents:
-
Substrate: 2-methylcyclopentanone (precursor) or 5-oxohexanoic acid.
-
Enzyme:
-Transaminase (e.g., from Chromobacterium violaceum or Arthrobacter sp.). -
Amine Donor: Isopropylamine or L-Alanine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[6]
Step-by-Step Workflow:
-
Ring Opening (If starting from ketone): Treat 2-methylcyclopentanone with Baeyer-Villiger monooxygenase (BVMO) to form the lactone, followed by hydrolysis to 5-oxohexanoic acid.
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Reaction Setup:
-
Add 5-oxohexanoic acid (10 mM final).
-
Add Amine Donor (Isopropylamine, 100 mM) to drive equilibrium.
-
Add Purified Transaminase (1 mg/mL).
-
-
Incubation: Incubate at 30°C with shaking (150 rpm) for 24 hours.
-
Quenching: Stop reaction by adding HCl to pH 2.0.
-
Purification: The zwitterionic product is difficult to extract with organic solvents. Use Ion Exchange Chromatography (Dowex 50W) eluting with
.
Protocol B: HPLC Separation of Isomers
Because 5-AHA and 6-AHA are isomers with identical molecular weights (MW 131.17), Mass Spectrometry (MS) alone cannot distinguish them easily without fragmentation analysis. HPLC separation is required.[7][8]
Method: Reverse-Phase HPLC with OPA Derivatization (Fluorescence Detection).
-
Derivatization Reagent:
-
Dissolve 10 mg
-Phthalaldehyde (OPA) in 250 L methanol. -
Add 37.5 mL 0.4 M Borate buffer (pH 10.4).
-
Add 50
L 3-Mercaptopropionic acid (reduces steric bulk compared to BME).
-
-
Sample Prep: Mix 10
L sample + 50 L OPA reagent. Wait 1 min. -
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse AAA), 3.5
m, 4.6 x 150 mm. -
Mobile Phase A: 40 mM
, pH 7.8. -
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[9]
-
Gradient: 0% B to 50% B over 20 mins.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
-
Expected Results:
-
6-AHA: Elutes later due to higher hydrophobicity of the linear chain and accessible primary amine.
-
5-AHA: Elutes earlier; the branched methyl group near the amine slightly hinders the OPA derivatization stability and alters retention time.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564, 6-Aminocaproic acid. Retrieved from [Link]
- Alkermes Pharma Ireland Ltd.Patent WO2020031201A1: Improved process for the preparation of 6-aminohexanoic acid.
-
Mathew, S., et al. (2016).Enzymatic synthesis of chiral amino acids using
-transaminase.[8] Royal Society of Chemistry. Retrieved from [Link] -
Agilent Technologies. Analysis of Amino Acids by HPLC (Technical Note). Retrieved from [Link]
Sources
- 1. diaion.com [diaion.com]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. agilent.com [agilent.com]
